molecular formula C13H10N2 B1217081 5-Methyl-1,10-phenanthroline CAS No. 3002-78-6

5-Methyl-1,10-phenanthroline

Cat. No. B1217081
CAS RN: 3002-78-6
M. Wt: 194.23 g/mol
InChI Key: UJAQYOZROIFQHO-UHFFFAOYSA-N
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Description

5-Methyl-1,10-phenanthroline is a methylated derivative of 1,10-phenanthroline, a versatile ligand known for its rigid, planar structure, and ability to form complexes with various metal ions. This modification introduces unique chemical and physical properties, making it a subject of interest in coordination chemistry and materials science.

Synthesis Analysis

The synthesis of 5-Methyl-1,10-phenanthroline and its derivatives typically involves direct methylation of 1,10-phenanthroline or through more complex routes involving the construction of the phenanthroline core with a pre-installed methyl group. Methods such as Suzuki coupling followed by methylation have been utilized to afford multi-substituted phenanthrolines with high yields, showcasing the versatility and efficiency of modern synthetic routes (Dietrich-Buchecker, Jime´nez, & Sauvage, 1999).

Molecular Structure Analysis

5-Methyl-1,10-phenanthroline maintains the aromaticity, planarity, and basicity characteristic of the parent phenanthroline molecule. The methyl group at the 5-position induces electronic and steric effects that influence the ligand’s coordination behavior and the photophysical properties of its metal complexes. Studies on similar methylated phenanthrolines have shown variations in biological activity and binding affinity to targets like DNA, highlighting the impact of methylation on molecular interaction dynamics (Brodie, Collins, & Aldrich-Wright, 2004).

Chemical Reactions and Properties

5-Methyl-1,10-phenanthroline participates in a variety of chemical reactions typical of aromatic heterocycles, including coordination to metal ions, nucleophilic substitution, and electrophilic aromatic substitution. Its ability to act as a bidentate ligand allows the formation of stable metal complexes with diverse coordination geometries. The presence of the methyl group can influence the electronic properties of the complexes, affecting their reactivity and catalytic activity.

Physical Properties Analysis

The physical properties of 5-Methyl-1,10-phenanthroline, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The introduction of a methyl group can lead to changes in these properties, influencing the compound’s behavior in different solvents and its suitability for various applications in materials science and catalysis.

Chemical Properties Analysis

The chemical properties of 5-Methyl-1,10-phenanthroline, including acidity, basicity, and photophysical behavior, are significantly impacted by the methyl substitution. This modification can alter the ligand’s electronic properties, influencing its ability to donate and accept electrons during chemical reactions. The methyl group also affects the stability and electronic spectra of its metal complexes, which are crucial for their application in areas such as sensing, light-emitting devices, and photocatalysis.

Scientific Research Applications

DNA Binding and Biological Activity

A study investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including 5-methyl-1,10-phenanthroline (5-Mephen). It was found that 5-Mephen exhibited significant biological activity against the L1210 Murine leukaemia cell line. The study also explored binding constants using circular dichroism spectroscopy and provided insights into DNA binding preferences through two-dimensional NMR spectroscopy (Brodie, Collins, & Aldrich-Wright, 2004).

Antimicrobial Properties

Research identified 5-nitro-1,10-phenanthroline (5NP) as a lead compound against Mycobacterium tuberculosis. 5NP demonstrated a dual mechanism of action: direct against the bacteria and by inducing autophagy in macrophages. This study emphasized the essentiality of the nitro group for in vitro activity and highlighted the potential of 5-methyl-1,10-phenanthroline derivatives in antimicrobial research (Kidwai et al., 2017).

Liquid Crystal Applications

1,10-Phenanthroline derivatives, including 5-methyl-1,10-phenanthroline, were used to create ionic liquid crystals. These compounds displayed mesomorphic behavior, offering potential applications in material science. The study also investigated the influence of both the cation and anion type on the thermal behavior of these complexes (Cardinaels et al., 2011).

Synthesis of Substituted Ligands

A synthesis process involving 1,10-phenanthroline and ketones was explored. This process enabled the creation of various substituted phenanthrolines, which have numerous potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).

Fluorescent Chemosensors

A Phen derivative, 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline (PHT1), was synthesized and characterized for its distinctive fluorescence emission enhancement upon complexation with Zn2+. This property of PHT1, attributed to the electron-donating effects of the 5-methyl groups, was utilized for sensing Zn2+ within living cells (Zhang et al., 2012).

Biosensor Development

Investigation into the application of 1,10-phenanthroline derivatives as mediators for glucose oxidase (GOX) was conducted. This study illustrated that certain derivatives, particularly those containing amino groups, could act as effective redox mediators for GOX, suggesting potential in biosensor and biofuel cell development (Oztekin et al., 2010).

Safety And Hazards

The safety data sheet of 5-Methyl-1,10-phenanthroline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

properties

IUPAC Name

5-methyl-1,10-phenanthroline
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InChI

InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQYOZROIFQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID4062771
Record name 1,10-Phenanthroline, 5-methyl-
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Molecular Weight

194.23 g/mol
Source PubChem
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Physical Description

Off-white or pale yellow powder; [Alfa Aesar MSDS]
Record name 5-Methyl-1,10-phenanthroline
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Product Name

5-Methyl-1,10-phenanthroline

CAS RN

3002-78-6
Record name 5-Methyl-1,10-phenanthroline
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Record name 5-Methyl-1,10-phenanthroline
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Record name 5-Methyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
471
Citations
WAE McBryde, DA Brisbin, H Irving - Journal of the Chemical Society …, 1962 - pubs.rsc.org
RESULTS The spectrophotometric determination of the (Bransted) dissociation constant of the 5-methyl-l, l0-phenanthrolium ion, HL+, gave the value pK,=-log (H+)[L]/[HL+]= 5.28, in …
Number of citations: 23 pubs.rsc.org
V Amani, N Safari, B Notash - Journal of the Iranian Chemical Society, 2013 - Springer
[Fe(Me-phen)Cl 4 ][Me-phen·H] (1) and [Fe(Cl-phen)Cl 4 ][Cl-phen·H] (2) complexes were prepared from the reactions of FeCl 3 ·6H 2 O with 5-methyl-1,10-phenanthroline (Me-phen) …
Number of citations: 17 link.springer.com
K Satoh - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1974 - Elsevier
The effectiveness and the mode of inhibitory action of some derivatives of 1,10-phenanthroline and a few other substances on 2,6-dichlorophenolindophenol (DCIP) photoreduction and …
Number of citations: 16 www.sciencedirect.com
C Alarcón-Payer, T Pivetta, D Choquesillo-Lazarte… - Inorganica chimica …, 2005 - Elsevier
Three new thiodiacetato-Cu(II) chelates have been synthesized and studied by X-ray crystallography and by thermal, spectral and magnetic methods. [Cu(tda)] n (1) is a 3D-polymer …
Number of citations: 31 www.sciencedirect.com
BZ Momeni, F Haghshenas, S Hadi - Journal of Molecular Structure, 2017 - Elsevier
The reaction of dimethyltin dichloride with four substituted 1, 10- phenanthroline has been studied. The reactions of dimethyltin dichloride with 5-methyl-1,10-phenanthroline (Mephen); 5…
Number of citations: 11 www.sciencedirect.com
N Yoshikawa, S Yamazaki, Y Kakimoto… - Journal of Molecular …, 2021 - Elsevier
This study presents new monoprotonated 1,10-phenanthroline derivatives that possess remarkable emission properties. We have prepared the monoprotonated compounds, [LH]PF 6, …
Number of citations: 2 www.sciencedirect.com
E Margapoti, V Shukla, A Valore… - The Journal of …, 2009 - ACS Publications
A correlated photoluminescence (PL) and electroluminescence (EL) investigation of light-emitting electrochemical cells based on [Ir(4,5-diphenyl-2-methylthiazolo) 2 (5-methyl-1,10-…
Number of citations: 58 pubs.acs.org
Y Kidani, J Hirose - Biochemical and Biophysical Research …, 1978 - Elsevier
For the removal of the cobalt ion from cobalt-bovine carbonic anhydrase with 5-methyl-1,10-phenanthroline, it was proved spectrophotometrically that the substitution mechanism …
Number of citations: 12 www.sciencedirect.com
SC Lahiri, S Aditya - Zeitschrift für Physikalische Chemie, 1967 - degruyter.com
… properties of 5-methyl 1:10 Phenanthroline and its Ferrous-complex Fe(m-Ph)32+ from … 5-methyl 1:10 Phenanthroline hydrochloride solution was prepared by direct weighing and …
Number of citations: 3 www.degruyter.com
J Harrowfield, P Thuéry - Dalton Transactions, 2017 - pubs.rsc.org
A crystal structure determination of the Pb(II) coordination polymer [Pb(Mephen)(1,5-nds)(H2O)]n provides not only evidence of the common action of Pb(II) as a Lewis acid but also …
Number of citations: 8 pubs.rsc.org

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